tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and serves as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a useful intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with (3-aminocyclohexyl)methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Various nucleophiles; conditions: organic solvents, room temperature to reflux.
Major Products:
Oxidation: Corresponding N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Chemistry: tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions at the amine site during the synthesis of complex molecules.
Biology: In biological research, this compound is used to modify peptides and proteins, aiding in the study of protein structure and function.
Medicine: The compound is explored for its potential in drug development, particularly in the design of prodrugs where the carbamate group can be used to enhance the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: In the industrial sector, it is used in the synthesis of various organic compounds, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. During deprotection, the tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions.
Comparison with Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
- Benzyl (trans-4-aminocyclohexyl)carbamate
Comparison:
- tert-Butyl (4-aminocyclohexyl)carbamate: Similar in structure but with the amine group at the 4-position instead of the 3-position.
- tert-Butyl (2-aminocyclohexyl)methylcarbamate: Similar but with the amine group at the 2-position.
- Benzyl (trans-4-aminocyclohexyl)carbamate: Similar but with a benzyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate is unique due to its specific positioning of the amine group and the steric hindrance provided by the tert-butyl group, making it particularly useful in selective protection and deprotection strategies in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGGMDLHFWFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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